Steppogenin

Beschreibung

Origin and Natural Occurrence within Plant Genera

Steppogenin is a secondary metabolite found predominantly in plants belonging to the Moraceae family, commonly known as the mulberry or fig family. mdpi.comu-szeged.hu Its presence has been confirmed in various parts of these plants, including the stems, root bark, and wood. chemfaces.combocsci.comresearchgate.net Research has successfully isolated this compound from several plant species across different genera.

The primary sources identified in academic literature include Cudrania tricuspidata, where it is extracted from the stems, and Morus alba (White Mulberry), where it is found in the root bark. bocsci.comresearchgate.netgoogle.come-nps.or.kr It has also been isolated from the wood of Artocarpus heterophyllus and from Artocarpus xanthocarpus. chemfaces.comnih.gov Other reported natural sources include Euphorbia stepposa and plants within the Stephanotis genus. cymitquimica.comnih.gov

| Plant Genus | Plant Species | Family | Plant Part | Reference |

|---|---|---|---|---|

| Cudrania | Cudrania tricuspidata | Moraceae | Stems | chemfaces.combocsci.comchemfaces.comnih.gov |

| Morus | Morus alba | Moraceae | Root Bark | researchgate.nete-nps.or.krnih.gov |

| Artocarpus | Artocarpus heterophyllus | Moraceae | Wood | chemfaces.com |

| Artocarpus | Artocarpus xanthocarpus | Moraceae | Not Specified | nih.gov |

| Euphorbia | Euphorbia stepposa | Euphorbiaceae | Not Specified | nih.gov |

| Stephanotis | Not Specified | Apocynaceae | Not Specified | cymitquimica.com |

Phytochemical Classification and Significance of this compound

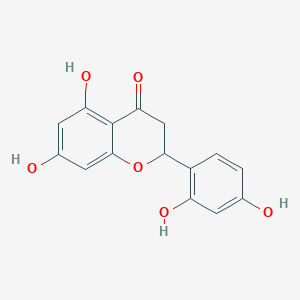

Phytochemically, this compound is classified as a flavonoid, which is a large and diverse group of polyphenolic compounds synthesized by plants. cymitquimica.commicrobenotes.com Flavonoids are secondary metabolites known for a wide array of biological functions. researchgate.net Within the flavonoid class, this compound belongs to the flavanone subgroup, characterized by a specific three-ring carbon skeleton. mdpi.comcymitquimica.comnih.gov Its chemical name is (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one, and it is also referred to by the synonym 2',4',5,7-Tetrahydroxyflavanone. chemfaces.comnaturalproducts.net

The significance of this compound's classification as a flavonoid lies in the well-documented biological activities associated with this class of compounds. researchgate.netresearchgate.net Flavonoids are integral to plant physiology and are increasingly studied for their interactions within human biological systems. The specific structural arrangement of this compound, featuring multiple hydroxyl groups on its aromatic rings, contributes to its chemical reactivity and its ability to interact with various biological targets. cymitquimica.com

| Property | Value | Reference |

|---|---|---|

| Chemical Classification | Flavonoid (Flavanone) | mdpi.combocsci.comcymitquimica.com |

| Molecular Formula | C15H12O6 | bocsci.comchemfaces.com |

| Molecular Weight | 288.26 g/mol | bocsci.com |

| Synonyms | 2',4',5,7-Tetrahydroxyflavanone, Norartocarpanone | nih.govchemfaces.com |

| CAS Number | 56486-94-3 | bocsci.comcymitquimica.comchemfaces.com |

Current Research Landscape and Emerging Academic Interests in this compound

Academic interest in this compound has expanded significantly, with current research exploring its potential applications based on its distinct biological activities. The landscape of research has moved beyond simple isolation to focus on specific, mechanistic investigations.

Key areas of current academic research include:

Enzyme Inhibition: A significant body of research focuses on this compound's potent inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. nih.gov Studies have shown its inhibitory activity to be stronger than that of kojic acid, a well-known tyrosinase inhibitor. chemfaces.combocsci.combiocrick.com This has prompted research into its potential as an anti-browning agent. chemfaces.combiocrick.com Computational studies are also exploring its inhibitory effects on collagenase, an enzyme involved in the breakdown of collagen. icbcongress.com

Anti-Angiogenic Properties: Emerging research investigates this compound's role in angiogenesis, the process of forming new blood vessels. It has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like ligand 4 (DLL4), two key proteins in the angiogenic signaling pathway. researchgate.netmedchemexpress.com This dual-inhibitory action has made this compound a compound of interest in studies related to angiogenesis-dependent conditions, such as solid tumors. researchgate.nete-nps.or.krmedchemexpress.comresearchgate.net

Anti-inflammatory and Neuroprotective Effects: There is a growing academic interest in the anti-inflammatory properties of this compound. Research has demonstrated its ability to suppress neuroinflammatory responses in microglial cells, the primary immune cells of the central nervous system. nih.govnih.gov Studies show it achieves this by inhibiting key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). google.comnih.govnih.gov This has positioned this compound as a candidate for further investigation in the context of neurodegenerative diseases associated with neuroinflammation. nih.govnih.gov

| Area of Research | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Enzyme Inhibition | Potent inhibitor of mushroom tyrosinase, stronger than kojic acid. | Directly inhibits tyrosinase activity. | chemfaces.combocsci.comnih.govbiocrick.com |

| Anti-Angiogenesis | Inhibits tumor growth and sprouting angiogenesis. | Suppresses HIF-1α in tumor cells and DLL4/NOTCH1 signaling in endothelial cells. | researchgate.nete-nps.or.krmedchemexpress.com |

| Anti-Neuroinflammation | Suppresses the production of proinflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-6) in microglial cells. | Inhibits the activation of NF-κB and MAPK (JNK, p38) signaling pathways. | google.comnih.govnih.gov |

Eigenschaften

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQLKNOKUHRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56486-94-3 | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 257 °C | |

| Record name | Norartocarpanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Isolation and Characterization Methodologies for Steppogenin

Modern Extraction Techniques for Steppogenin from Botanical Sources

The initial step in studying this compound involves its efficient extraction from plant materials, such as those from the Moraceae family, including Morus alba and Cudrania tricuspidata. e-nps.or.krnih.gov Modern extraction protocols are designed to maximize the yield and purity of the target compound from a complex natural matrix.

Solvent-based extraction remains a primary method for isolating this compound. The choice of solvent is critical and is determined by the polarity of this compound. Research indicates that a sequential extraction process is highly effective. A common protocol begins with the extraction of dried plant material, such as the stems of Morus alba, using a polar solvent like ethanol (EtOH) or methanol (MeOH) under reflux conditions. e-nps.or.krnih.govgoogle.com This initial crude extract contains a wide range of phytochemicals.

To enrich the concentration of this compound, the crude extract is then subjected to liquid-liquid partitioning. This process involves dissolving the extract in water and sequentially partitioning it with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol. e-nps.or.kr Studies have demonstrated that the ethyl acetate fraction consistently yields the highest concentration of this compound, making it the solvent of choice for targeted isolation. e-nps.or.kre-nps.or.krresearchgate.net Chloroform has also been utilized in partitioning schemes to isolate this compound from methanol extracts. google.com

Table 1: Solvents Used in this compound Extraction Protocols

| Solvent | Role in Extraction | Rationale for Use |

|---|---|---|

| Ethanol (EtOH) / Methanol (MeOH) | Initial extraction | High polarity effectively extracts a broad range of compounds, including flavonoids like this compound, from the plant matrix. e-nps.or.krnih.gov |

| Ethyl Acetate (EtOAc) | Liquid-liquid partitioning | Medium polarity allows for the selective extraction of this compound from the aqueous phase, significantly concentrating the compound. e-nps.or.krresearchgate.net |

| Chloroform (CHCl₃) | Liquid-liquid partitioning | Used to obtain a chloroform fraction from a methanol extract, which can then be further purified. google.com |

| Dichloromethane (CH₂Cl₂) | Liquid-liquid partitioning / Column Chromatography | Used in sequential partitioning to remove compounds of different polarity and as a mobile phase component in silica gel chromatography. e-nps.or.krchemfaces.com |

Optimizing extraction efficiency is crucial for maximizing the recovery of this compound. Key parameters that are manipulated include solvent choice, temperature, extraction time, solvent-to-solid ratio, and sample particle size. boku.ac.atscielo.brundip.ac.id Accelerated Solvent Extraction (ASE) is a modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet extraction. mdpi.com

For this compound, research shows that using ethyl acetate for partitioning is a primary optimization step, as it selectively isolates the compound from a crude extract. e-nps.or.kre-nps.or.kr Further optimization involves adjusting the physical conditions of the extraction. For instance, performing the initial ethanol extraction under reflux for several hours ensures thorough percolation of the solvent through the plant material. e-nps.or.kr The particle size of the ground plant material is another critical factor; a smaller particle size increases the surface area available for solvent interaction, though an excessively fine powder can sometimes impede solvent flow. undip.ac.id By systematically adjusting these parameters, researchers can significantly enhance the yield of this compound, making subsequent purification steps more efficient. boku.ac.at

Optimized Solvent-based Extraction Protocols (e.g., Methanol, Ethyl Acetate, Chloroform)

Chromatographic Separation and Purification Approaches for this compound

Following extraction and concentration, chromatography is employed to separate this compound from other co-extracted compounds and to quantify its presence.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the quantification and analytical isolation of this compound. wikipedia.org A validated HPLC method coupled with a Diode-Array Detector (HPLC-DAD) has been developed for the simultaneous quantification of this compound and other flavonoids in extracts from Morus alba. e-nps.or.kre-nps.or.krresearchgate.net

This method typically uses a reversed-phase C18 column. e-nps.or.kr The separation is achieved using a gradient mobile phase, commonly consisting of an acidified methanol and water mixture, which allows for the efficient separation and improved peak resolution of the constituents. e-nps.or.kre-nps.or.kr The detection wavelength is often set at 254 nm, which is optimal for visualizing flavonoid compounds. e-nps.or.kr The method demonstrates excellent linearity, with correlation coefficients (R²) greater than 0.995, and high sensitivity, with low limits of detection (LOD) and quantification (LOQ). e-nps.or.krresearchgate.net

Table 2: HPLC-DAD Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| System | Waters Alliance HPLC-DAD | e-nps.or.kr |

| Column | Agilent Eclipse XD8-C18 (4.6 × 150 mm, 5 μm) | e-nps.or.kre-nps.or.kr |

| Mobile Phase | A: 0.1% formic acid in methanol; B: 0.1% formic acid in water | e-nps.or.kr |

| Flow Rate | 1.0 mL/min | e-nps.or.kr |

| Detection | Diode-Array Detector (DAD) at 254 nm | e-nps.or.kre-nps.or.kr |

| Linearity (R²) | > 0.9957 | e-nps.or.krbvsalud.org |

| LOD | 0.006–0.018 µg/mL | e-nps.or.krresearchgate.net |

| LOQ | 0.020–0.061 µg/mL | e-nps.or.krresearchgate.net |

For the preparative isolation of this compound, column chromatography is the standard technique. khanacademy.org Both normal-phase (silica gel) and reversed-phase (e.g., RP-18) stationary phases are used in a multi-step purification strategy. e-nps.or.kre-nps.or.kr

A typical purification workflow involves first subjecting the enriched ethyl acetate extract to vacuum liquid chromatography or flash chromatography over a silica gel column. e-nps.or.krrochester.edu The column is eluted with a solvent gradient, often a mixture of dichloromethane and methanol, which separates the extract into several fractions based on polarity. e-nps.or.kr

Fractions identified as containing this compound (often monitored by Thin-Layer Chromatography) are then pooled and subjected to further purification on a reversed-phase (RP-18) column. e-nps.or.kre-nps.or.kr Elution with a methanol-water gradient on the RP-18 column provides a finer separation, ultimately yielding this compound with high purity (e.g., 92-94%). e-nps.or.kr

To obtain highly pure this compound required for structural elucidation and biological assays, advanced preparative chromatography techniques are employed. gilson.comymctaiwan.com These methods are designed to handle larger sample loads (milligram to gram scale) while achieving high resolution. evotec.com

The multi-step column chromatography process described above is a form of preparative chromatography. For instance, a detailed protocol starting with 76.8 g of an ethyl acetate extract yielded 51.1 mg of purified this compound after sequential silica gel and RP-18 column chromatography steps. e-nps.or.kr

Another powerful advanced technique is High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a support-free liquid-liquid partition chromatography method that avoids the irreversible adsorption of samples onto a solid matrix, often leading to higher recovery rates. researchgate.net In one study, a two-step HSCCC process was successfully used to isolate 3.0 mg of this compound with a purity of 94.1% from the leaves of Hibiscus mutabilis L. researchgate.net These advanced techniques are essential for producing the high-purity this compound necessary for scientific research. gilson.com

Column Chromatography Applications (e.g., Silica Gel, RP-18)

Analytical Validation of Isolation and Quantification Methods for this compound

The reliability and reproducibility of methods for isolating and quantifying this compound are paramount for accurate scientific investigation. Analytical validation ensures that the chosen method is fit for its intended purpose, providing consistent and accurate results. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a validated method that has been developed for the simultaneous quantification of this compound. e-nps.or.krbvsalud.org Another advanced technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS), has also been developed and validated for the analysis of this compound. researchgate.net

Method Linearity and Limits of Detection/Quantification

A critical aspect of method validation is establishing linearity, which demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.com For the HPLC-DAD method, linearity was assessed by preparing calibration curves using multiple concentration levels. e-nps.or.kre-nps.or.kr These curves consistently demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.9957. bvsalud.orge-nps.or.krresearchgate.net In one specific validation, five concentration levels (5, 10, 50, 100, and 200 μg/mL) were analyzed in triplicate to establish the calibration curves. e-nps.or.kre-nps.or.kr For an LC-MS/MS method, a calibration curve was established in the range of 1–1,000 ng/mL. researchgate.net

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). wjarr.com The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. wjarr.com For the HPLC-DAD method, the LOD for this compound and other co-analyzed flavonoids was found to be in the range of 0.006 to 0.018 μg/mL. e-nps.or.krbvsalud.orgresearchgate.net The corresponding LOQ ranged from 0.020 to 0.061 μg/mL. e-nps.or.krbvsalud.orgresearchgate.net These limits are typically determined by analyzing the signal-to-noise (S/N) ratio, with an S/N of 3 for LOD and 10 for LOQ. e-nps.or.kr

Table 1: Linearity and Sensitivity of HPLC-DAD Method for this compound Quantification Data derived from a study on the simultaneous quantitation of this compound and flavonoids from Morus alba stems. The ranges represent values for all compounds analyzed, including this compound.

| Parameter | Value | Source(s) |

| Linearity Range | 5 - 200 µg/mL | e-nps.or.kr, e-nps.or.kr |

| Correlation Coefficient (R²) | > 0.9957 | researchgate.net, e-nps.or.kr, e-nps.or.kr, bvsalud.org, |

| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL | researchgate.net, e-nps.or.kr, bvsalud.org |

| Limit of Quantification (LOQ) | 0.020 - 0.061 µg/mL | researchgate.net, e-nps.or.kr, bvsalud.org |

Precision and Accuracy Assessments of this compound Quantification

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is commonly expressed as the relative standard deviation (RSD %). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. wjarr.com

The precision and accuracy of the HPLC-DAD method for this compound have been evaluated through intra-day (within-day) and inter-day (between days) assessments. e-nps.or.kre-nps.or.kr For the intra-day tests, analyses were conducted five times within a single day, while inter-day tests were performed on five different days. e-nps.or.kr The results showed high precision, with intra-day RSD values ranging from 0.22% to 2.27% and inter-day RSDs between 0.25% and 1.65%. e-nps.or.kre-nps.or.kr

The accuracy of the method was similarly robust. e-nps.or.krresearchgate.net Intra-day accuracy was reported to be within the range of 97.51% to 106.39%, while inter-day accuracy was between 97.32% and 105.54%. e-nps.or.kre-nps.or.kr In a separate validation of an LC-MS/MS method, the linearity, precision, accuracy, and stability results were all within 15% of the coefficient of variance (CV%), and the mean recovery of this compound was determined to be between 68.06% and 89.47%. researchgate.net

Table 2: Precision and Accuracy of HPLC-DAD Method for this compound Quantification Data derived from intra-day (n=5) and inter-day (n=5) validation tests.

| Parameter | Assessment Type | Result | Source(s) |

| Precision (RSD %) | Intra-day | 0.22% - 2.27% | e-nps.or.kr, e-nps.or.kr |

| Inter-day | 0.25% - 1.65% | e-nps.or.kr, e-nps.or.kr | |

| Accuracy (%) | Intra-day | 97.51% - 106.39% | e-nps.or.kr, e-nps.or.kr |

| Inter-day | 97.32% - 105.54% | e-nps.or.kr, e-nps.or.kr |

Elucidation of Biological Activities and Underlying Molecular Mechanisms of Steppogenin

Neuroinflammation Modulation by Steppogenin

Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of inflammatory mediators, is a key contributor to the pathogenesis of various neurodegenerative diseases. e-century.us this compound has demonstrated potent anti-neuroinflammatory effects by targeting the molecular machinery responsible for these inflammatory responses. nih.govnih.gov

Inhibition of Pro-inflammatory Mediators by this compound

This compound has been shown to effectively suppress the production of several key pro-inflammatory mediators that are central to the inflammatory cascade in the brain. nih.govresearchgate.net

This compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govmdpi.comresearchgate.net Overproduction of NO and PGE2 is a hallmark of neuroinflammation, contributing to neuronal damage. diva-portal.org Studies have demonstrated that pretreatment with this compound leads to a marked reduction in the levels of these inflammatory molecules. nih.govmdpi.comresearchgate.net

The suppressive effects of this compound on NO and PGE2 production are directly linked to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com These enzymes are responsible for the synthesis of NO and PGE2, respectively. nih.gov Research has shown that this compound treatment significantly attenuates the protein expression of both iNOS and COX-2 in activated microglial cells. nih.govnih.govresearchgate.net

This compound effectively downregulates the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-12 (IL-12). nih.govmdpi.comnih.gov These cytokines play a crucial role in amplifying the inflammatory response and are implicated in the pathology of numerous neurodegenerative conditions. thermofisher.comturkishimmunology.orgfrontiersin.org Studies have shown that this compound significantly suppresses the mRNA expression of these cytokines in both BV2 and primary microglial cells. nih.govmdpi.com

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect of this compound | References |

| Nitric Oxide (NO) | Suppression | nih.govmdpi.comresearchgate.net |

| Prostaglandin E2 (PGE2) | Suppression | nih.govmdpi.comresearchgate.net |

| Inducible NO Synthase (iNOS) | Inhibition of Expression | nih.govmdpi.comresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Inhibition of Expression | nih.govmdpi.comresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Downregulation of mRNA Expression | nih.govmdpi.comnih.gov |

| Interleukin-1β (IL-1β) | Downregulation of mRNA Expression | nih.govmdpi.comnih.gov |

| Interleukin-6 (IL-6) | Downregulation of mRNA Expression | nih.govmdpi.comnih.gov |

| Interleukin-12 (IL-12) | Downregulation of mRNA Expression | nih.govmdpi.com |

Inhibition of Inducible NO Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Modulation of Intracellular Signaling Pathways by this compound in Neuroinflammation

The anti-neuroinflammatory effects of this compound are mediated through its modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. nih.govnih.gov

A key mechanism underlying this compound's anti-inflammatory activity is the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.comresearchgate.net The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. dovepress.comuniprot.org

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. frontiersin.org Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded. frontiersin.org This allows the NF-κB dimer (composed of p50 and p65 subunits) to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes. dovepress.comfrontiersin.org

This compound has been shown to interfere with this process at multiple levels. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the release of NF-κB. mdpi.com Consequently, the translocation of the p65 and p50 subunits of NF-κB into the nucleus is significantly reduced. nih.govmdpi.com Immunofluorescence studies have confirmed that this compound effectively blocks the nuclear localization of the p50 subunit. mdpi.com Furthermore, this compound has been observed to inhibit the DNA binding activity of the p65 subunit, further ensuring the inactivation of the NF-κB pathway. mdpi.com This inactivation of the NF-κB pathway is a critical step in the suppression of iNOS, COX-2, and pro-inflammatory cytokine production by this compound. nih.govmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (JNK, p38) by this compound

This compound has been identified as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. Research has demonstrated that this compound can suppress the activation of key components within this pathway, specifically c-Jun NH2-terminal kinase (JNK) and p38 MAPK. mdpi.commdpi.com

In studies using lipopolysaccharide (LPS)-stimulated microglial cells, which are central to inflammatory processes in the central nervous system, this compound exhibited significant anti-neuroinflammatory effects. mdpi.commdpi.com These effects are, in part, attributed to its ability to inhibit the phosphorylation of JNK and p38 MAPK. mdpi.com The phosphorylation of these kinases is a crucial step in their activation and the subsequent downstream signaling that leads to the production of pro-inflammatory mediators. By impeding this activation, this compound effectively dampens the inflammatory response.

The inhibitory action of this compound on JNK and p38 MAPK phosphorylation has been observed to be dose-dependent. mdpi.com This suggests a direct or indirect interaction of this compound with components of the MAPK signaling cascade. The suppression of JNK and p38 activation ultimately contributes to the reduction of pro-inflammatory cytokine production, highlighting a key molecular mechanism behind this compound's biological activities. mdpi.commdpi.com

Heme Oxygenase-1 (HO-1) Induction and Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2) Activation by this compound

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf-2)-Heme Oxygenase-1 (HO-1) pathway is a pivotal cellular defense mechanism against oxidative stress. While direct and extensive studies detailing the specific mechanisms of this compound on this pathway are emerging, evidence from related compounds isolated from the same plant source, Cudrania tricuspidata, strongly suggests its involvement. mdpi.comnih.gov Flavonoids from this plant have been shown to exert their antioxidant and anti-inflammatory effects through the induction of HO-1 via the activation of Nrf-2. nih.gov

Under normal conditions, Nrf-2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress or certain chemical inducers, Nrf-2 dissociates from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including HO-1, initiating their transcription. mdpi.com

Studies on other flavonoids from Cudrania tricuspidata, such as cudraflavanone A and kuwanon C, have demonstrated their capacity to induce the expression of HO-1. mdpi.comnih.gov This induction is mediated by the nuclear translocation of Nrf-2. nih.gov For instance, cudraflavanone A was found to mediate its anti-neuroinflammatory effects by inducing HO-1 protein expression through increased nuclear translocation of Nrf-2. nih.gov Similarly, kuwanon C, another flavonoid from the same plant, showed remarkable HO-1 expression effects, which were linked to the Nrf-2 pathway. mdpi.com Given that this compound shares a common flavonoid structural backbone and is isolated from the same source, it is plausible that it also activates the Nrf-2/HO-1 pathway to exert its protective effects.

Anti-angiogenic Activity of this compound

This compound has demonstrated significant anti-angiogenic properties, positioning it as a compound of interest in contexts where excessive blood vessel formation is a key pathological feature. mdpi.com Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. This compound exerts its anti-angiogenic effects by targeting multiple critical signaling pathways involved in this process. mdpi.comnih.gov

The primary mechanisms through which this compound inhibits angiogenesis involve the modulation of the Hypoxia-Inducible Factor 1α (HIF-1α) pathway and the Delta-like 4 (DLL4)/Notch1 signaling cascade. mdpi.comnih.gov By interfering with these pathways, this compound can suppress the proliferation and migration of vascular endothelial cells and inhibit the sprouting of new blood vessels. mdpi.com

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway Inhibition by this compound

A key aspect of this compound's anti-angiogenic activity is its ability to inhibit the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. mdpi.com HIF-1α is a master transcriptional regulator that is activated in response to low oxygen levels (hypoxia), a common characteristic of the tumor microenvironment. rsc.org The activation of HIF-1α drives the expression of numerous genes that promote angiogenesis and tumor progression. rsc.org this compound has been shown to be a potent inhibitor of HIF-1α, with a reported IC50 value of 0.56 µM. mdpi.com

Research has confirmed that this compound effectively suppresses the transcriptional activity of HIF-1α under hypoxic conditions. mdpi.com In studies using reporter gene assays, this compound inhibited HIF-1α transcriptional activity in a dose-dependent manner. mdpi.com Furthermore, this compound significantly reduces the protein levels of HIF-1α in tumor cells and retinal pigment epithelial cells exposed to hypoxia. mdpi.comgsea-msigdb.org This reduction in HIF-1α protein levels is a critical step in halting the downstream signaling cascade that promotes angiogenesis. mdpi.com

The inhibition of HIF-1α by this compound leads to the downregulation of its target genes, which are essential for various aspects of tumor progression, including angiogenesis and metabolism. mdpi.com this compound has been shown to suppress the mRNA expression of several key HIF-1α target genes under hypoxic conditions. mdpi.com These include:

Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor that stimulates the proliferation and migration of endothelial cells. mdpi.com

Glucose Transporter 1 (GLUT1): Responsible for increased glucose uptake in cancer cells to support their high metabolic rate. mdpi.com

C-X-C Motif Chemokine Receptor 4 (CXCR4): Involved in cell migration, metastasis, and angiogenesis. mdpi.comresearchgate.net

Carbonic Anhydrase 9 (CA9): Contributes to the regulation of pH in the tumor microenvironment, promoting cell survival and proliferation. mdpi.com

The suppression of these genes by this compound underscores its multi-faceted approach to inhibiting tumor-associated angiogenesis and growth. mdpi.com

| HIF-1α Target Gene | Function in Tumor Progression | Effect of this compound |

| VEGF | Promotes endothelial cell proliferation and migration | Downregulated mdpi.com |

| GLUT1 | Facilitates glucose uptake for tumor cell metabolism | Downregulated mdpi.com |

| CXCR4 | Mediates cell migration, metastasis, and angiogenesis | Downregulated mdpi.com |

| CA9 | Regulates tumor microenvironment pH | Downregulated mdpi.com |

This compound's Suppression of HIF-1α Transcriptional Activity and Protein Levels

Delta-like 4 (DLL4) and Notch1 Signaling Pathway Modulation by this compound

In addition to its effects on the HIF-1α pathway, this compound also modulates the Delta-like 4 (DLL4)/Notch1 signaling pathway, another critical regulator of angiogenesis. mdpi.comnih.gov This pathway is involved in the specification of endothelial cell fate, particularly the distinction between "tip" and "stalk" cells during vascular sprouting. nih.gov DLL4, expressed in tip cells, activates Notch1 signaling in adjacent stalk cells, which suppresses their tip cell phenotype and promotes the formation of a stable vascular network. nih.gov

Direct Inhibition of DLL4 and NOTCH1 Activities by this compound

This compound, a flavanone isolated from Morus alba L., has demonstrated significant inhibitory effects on the Delta-like ligand 4 (DLL4)/Neurogenic locus notch homolog protein 1 (NOTCH1) signaling pathway, a critical regulator of angiogenesis. researchgate.netsciety.org Research indicates that this compound directly inhibits the activities of both DLL4 and NOTCH1 in endothelial cells. researchgate.netsciety.org This dual inhibition is noteworthy as other compounds studied, such as sanggenon F and dehydrovomifoliol, only suppressed either DLL4 or NOTCH1 activity, respectively. researchgate.netsciety.orgresearchgate.net The inhibition of both DLL4, primarily expressed in tip endothelial cells, and NOTCH1, expressed in stalk endothelial cells, suggests a comprehensive blockade of the signaling cascade that governs vascular sprouting. researchgate.netsciety.org The inhibitory action of this compound on this pathway is crucial for its anti-angiogenic properties, as the DLL4/NOTCH1 signaling is fundamental for the regulation of endothelial cell migration and proliferation during the formation of new blood vessels. researchgate.netsciety.org Furthermore, studies have identified the 2'-hydroxyflavanone chemical structure as a key element for the inhibition of DLL4. researchgate.net

Effects of this compound on Endothelial Cell Migration, Proliferation, and Sprouting

The inhibitory impact of this compound on the DLL4/NOTCH1 pathway translates into significant effects on key angiogenic processes, including endothelial cell (EC) migration, proliferation, and sprouting. researchgate.netsciety.org Studies have shown that this compound effectively suppresses VEGF-induced EC migration and proliferation. nih.govmedchemexpress.com Its inhibitory effect on EC migration was found to be more potent than that of dehydrovomifoliol, a compound that only inhibits NOTCH1. researchgate.netsciety.org This suggests that the inhibition of DLL4 by this compound plays a more dominant role in regulating EC migration than the inhibition of NOTCH1. researchgate.netsciety.org

In addition to migration and proliferation, this compound demonstrates strong inhibitory activity on the three-dimensional sprouting ability of endothelial cells. researchgate.netsciety.org When compared to dehydrovomifoliol, which inhibited EC sprouting by 60%, this compound showed even greater inhibitory activity, highlighting the critical role of DLL4 in mediating EC sprouting. researchgate.netsciety.org The dual inhibition of both DLL4 and NOTCH1 by this compound results in a significantly enhanced anti-angiogenic effect, suggesting that targeting both components of this signaling axis is a more efficient strategy for inhibiting angiogenesis than targeting either one alone. researchgate.netsciety.org

Table 1: Effects of this compound on Angiogenic Processes

| Biological Process | Effect of this compound | Key Molecular Target(s) |

| Endothelial Cell Migration | Inhibition | DLL4/NOTCH1 |

| Endothelial Cell Proliferation | Suppression | DLL4/NOTCH1 |

| Endothelial Cell Sprouting | Inhibition | DLL4 |

Tyrosinase Inhibitory Activity and Melanin Biosynthesis Regulation by this compound

Mushroom Tyrosinase Inhibition Potential of this compound

This compound has been identified as a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin synthesis. chemfaces.comtargetmol.combocsci.com Multiple studies have demonstrated its significant inhibitory activity, with IC50 values reported to be lower than 50 µM. chemfaces.comtargetmol.combocsci.com This potency is notably greater than that of kojic acid, a well-established tyrosinase inhibitor, which has a reported IC50 of 71.6 µM. chemfaces.comtargetmol.combocsci.com Research on compounds isolated from Morus alba L. twigs identified this compound as one of the constituents with much stronger mushroom tyrosinase inhibitory activity compared to kojic acid, with a specific IC50 value of 0.98 ± 0.01 µM. mdpi.com This positions this compound as a significant natural compound for the inhibition of tyrosinase.

Table 2: Mushroom Tyrosinase Inhibitory Activity of this compound

| Compound | IC50 (µM) | Source |

| This compound | < 50 | chemfaces.comtargetmol.combocsci.com |

| This compound | 0.98 ± 0.01 | mdpi.com |

| Kojic Acid (Positive Control) | 71.6 | chemfaces.comtargetmol.combocsci.com |

Impact of this compound on α-Melanocyte-Stimulating Hormone (α-MSH) Induced Melanin Production

α-Melanocyte-stimulating hormone (α-MSH) is a key peptide hormone that stimulates melanin production in specialized skin cells called melanocytes. yourhormones.info This process is initiated in response to factors like ultraviolet (UV) radiation. yourhormones.infonih.gov The overproduction of melanin can lead to various skin pigmentation concerns. mdpi.com α-MSH triggers a signaling cascade that leads to the increased expression of microphthalmia-associated transcription factor (MITF), which in turn enhances the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.

While direct studies on the impact of this compound on α-MSH-induced melanin production were not found in the provided search results, its potent tyrosinase inhibitory activity strongly suggests a role in regulating melanin biosynthesis. chemfaces.comtargetmol.combocsci.commdpi.com By inhibiting tyrosinase, this compound would directly interfere with the enzymatic pathway responsible for producing melanin, thereby potentially mitigating the effects of α-MSH stimulation.

Antioxidant Mechanisms of this compound

This compound, a flavonoid compound, is recognized for its antioxidant properties. cymitquimica.comnih.gov Flavonoids are a major class of bioactive compounds in plants known for their defensive antioxidant mechanisms. nih.gov The antioxidant capacity of such compounds is crucial in neutralizing the negative effects of free radicals or reactive oxygen species (ROS), which can lead to oxidative stress if an imbalance occurs between their production and the body's antioxidant defenses. nih.govwjgnet.com

The antioxidant mechanisms of flavonoids like this compound often involve scavenging ROS to reduce cellular toxicity. nih.gov This can occur through direct interaction with free radicals or by influencing the activity of antioxidant enzymes. nih.govwjgnet.com For instance, some flavonoids can modulate cell stress responses by reducing ROS accumulation and through the transcriptional regulation of genes involved in the oxidative stress response. nih.gov While the specific molecular mechanisms of this compound's antioxidant activity are not fully detailed in the provided search results, its classification as a flavonoid points towards these established pathways of antioxidant defense. cymitquimica.com

Metabolic Modulation and Enzyme Induction by this compound

The metabolic fate of this compound is influenced by processes such as first-pass metabolism, which can affect its bioavailability. researchgate.netresearchgate.net Studies have indicated that P-glycoprotein (P-gp) efflux and phase II metabolism likely contribute to the low oral bioavailability of this compound. researchgate.netresearchgate.net This suggests that this compound is a substrate for these metabolic pathways.

Metabolic modulation involves altering the activity of drug-metabolizing enzymes and transporters. researchgate.net Enzyme induction is a process where the synthesis of enzymes is increased in response to specific substances, leading to an enhanced rate of metabolism. upcollege.ac.innumberanalytics.comknyamed.com Conversely, enzyme inhibition slows down this process. knyamed.com The co-administration of a P-gp inhibitor with this compound has been shown to significantly increase its oral bioavailability, indicating that this compound's metabolism can be modulated by inhibiting specific transporters. researchgate.netresearchgate.net This highlights the role of metabolic enzymes and transporters in the disposition of this compound.

Cytochrome P450 Enzyme Induction by this compound

This compound, a metabolic modulator derived from natural plant sources, is recognized for its capacity to induce cytochrome P450 (CYP450) enzymes. biosynth.com These enzymes are a critical family involved in the metabolism of a wide array of xenobiotics, including drugs and environmental toxins, as well as endogenous compounds. frontiersin.org The induction of CYP450 enzymes by a compound like this compound signifies an increase in the activity level of these enzymes. examine.com This process primarily occurs through transcriptional gene activation, where the inducing agent interacts with specific nuclear receptors, leading to an increased production of CYP enzyme copies. examine.comevotec.com

The modulation of metabolic pathways by this compound through CYP450 induction has significant implications for drug metabolism and pharmacokinetics. biosynth.com By increasing the rate of metabolism, this compound can influence the systemic exposure and efficacy of concurrently administered drugs. evotec.com This makes it a valuable tool in research settings for investigating the regulation and expression of hepatic enzymes, which is crucial for understanding drug clearance, drug-drug interactions, and potential toxicity from increased formation of reactive metabolites. biosynth.comevotec.com The primary CYP enzymes studied in this context are CYP1A2, CYP2B6, and CYP3A4, as they are key in metabolizing pharmaceuticals. frontiersin.orgevotec.com

Table 1: Research Findings on Cytochrome P450 Enzyme Induction by this compound

| Parameter | Observation | Implication |

|---|---|---|

| Mechanism of Action | Induction of cytochrome P450 enzymes. biosynth.com | Modulation of metabolic pathways. biosynth.com |

| Primary Effect | Increases the activity level of CYP enzymes. examine.com | Can alter the metabolism of other drugs. evotec.com |

| Molecular Process | Primarily involves transcriptional gene activation via nuclear receptors. evotec.com | Leads to increased synthesis of CYP enzyme proteins. examine.com |

| Key Enzymes Affected | Commonly studied isoforms include CYP1A2, CYP2B6, and CYP3A4. frontiersin.orgevotec.com | Important for assessing potential drug-drug interactions. evotec.com |

| Research Application | Used to study the regulation of hepatic enzymes and drug metabolism. biosynth.com | Aids in understanding drug clearance and optimizing therapeutic strategies. biosynth.com |

Alpha-glucosidase Inhibition by this compound

This compound has been identified as an inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. bohrium.com Alpha-glucosidase enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates like oligosaccharides and disaccharides into absorbable monosaccharides such as glucose. wikipedia.orgresearchgate.net By inhibiting these enzymes, this compound delays the digestion and absorption of carbohydrates from the diet. wikipedia.org

The molecular mechanism of alpha-glucosidase inhibition by this compound has been characterized as a mixed-type inhibition. bohrium.com This indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. This action leads to a reduction in the rate of glucose release into the bloodstream following a meal, which is a key strategy for managing postprandial hyperglycemia. mdpi.com The inhibition of alpha-glucosidase is a well-established therapeutic approach for type 2 diabetes, and natural inhibitors like this compound are of significant interest. wikipedia.orgnih.gov

Table 2: Research Findings on Alpha-glucosidase Inhibition by this compound

| Parameter | Observation | Underlying Mechanism |

|---|---|---|

| Enzyme Target | Alpha-glucosidase. bohrium.com | Located in the small intestine, responsible for carbohydrate digestion. wikipedia.orgresearchgate.net |

| Inhibitory Action | Delays the breakdown and absorption of carbohydrates. wikipedia.org | Competitively inhibits enzymes that convert complex carbohydrates into absorbable simple sugars. nih.gov |

| Inhibition Type | Mixed inhibition mechanism. bohrium.com | Binds to both the free enzyme and the enzyme-substrate complex. |

| Biochemical Outcome | Reduces the rate of glucose absorption. researchgate.net | Flattens the postprandial blood glucose curve. researchgate.net |

| Therapeutic Relevance | Management of postprandial hyperglycemia. mdpi.com | A strategy for controlling blood sugar levels in type 2 diabetes. wikipedia.orgnih.gov |

Hypocholesterolemic Properties of this compound

This compound, a flavonoid compound, has demonstrated hypocholesterolemic effects, contributing to the regulation of cholesterol levels. researchgate.net The management of cholesterol is a complex process involving its synthesis, absorption, and transport throughout the body. icfamilymedicine.comfiveable.me Phytochemicals like this compound can influence lipid metabolism through various mechanisms, including the inhibition of cholesterol synthesis and absorption, and the modulation of gene expression related to lipid transport. researchgate.netresearchgate.net

Research has shown that flavonoids can exert hypolipidemic effects, and this compound is part of this class of compounds. researchgate.net For instance, fractions of Morus alba root bark, which contains this compound-4'-O-β-D-glucoside, have been shown to act as potent hypocholesterolemic agents in animal models. researchgate.netphytojournal.com These fractions were found to inhibit the formation of lipid peroxides and atherogenic modifications of low-density lipoprotein (LDL). researchgate.netphytojournal.com The regulation of cholesterol synthesis is tightly controlled by enzymes such as HMG-CoA reductase, and cellular cholesterol levels are maintained through a feedback mechanism involving sterol-regulatory element-binding proteins (SREBPs). vt.edu While the precise molecular targets of this compound in the cholesterol metabolism pathway are a subject of ongoing research, its contribution to lowering cholesterol is evident.

Table 3: Research Findings on Hypocholesterolemic Properties of this compound

| Property | Observation | Potential Mechanism of Action |

|---|---|---|

| Biological Activity | Exhibits hypocholesterolemic and hypolipidemic effects. researchgate.netimrpress.com | Modulation of lipid metabolism. researchgate.net |

| Compound Source | Found in plants such as Morus alba. phytojournal.com | This compound-4'-O-β-D-glucoside is a related compound. researchgate.net |

| Observed Effects in Studies | Inhibition of LDL atherogenic modifications. researchgate.netphytojournal.com | May inhibit cholesterol synthesis or enhance its excretion. researchgate.net |

| Cellular Impact | Reduction in plasma triglycerides. researchgate.net | Potential influence on enzymes like HMG-CoA reductase or pathways involving SREBPs. researchgate.netvt.edu |

Structure-activity Relationship Sar Studies of Steppogenin and Analogues

Identification of Key Structural Moieties for Steppogenin's Biological Activity

The biological activity of this compound is intrinsically linked to its specific chemical architecture. Research has pinpointed several structural components that are critical for its various inhibitory and therapeutic effects. A significant body of evidence highlights the importance of the 2'-hydroxyflavanone moiety as a fundamental element for some of its biological actions. researchgate.netresearchgate.netresearchgate.net

For instance, in the context of anti-angiogenic activity, the 2'-hydroxyflavanone core has been identified as a key element for the inhibition of Delta-like ligand 4 (DLL4). researchgate.netresearchgate.netresearchgate.net This was determined by comparing structurally similar compounds, where the presence of this moiety correlated with inhibitory activity against DLL4 and NOTCH1, crucial players in angiogenesis. researchgate.net this compound itself was found to inhibit both DLL4 and NOTCH1 activities. researchgate.net

Furthermore, studies on the tyrosinase inhibitory activity of compounds isolated from Cudrania tricuspidata and Morus nigra have shed light on the SAR of this compound and related flavonoids. ambeed.cncapes.gov.brnih.gov These studies suggest that the number and position of hydroxyl groups on both the A and B rings of the flavanone skeleton are major determinants of their efficacy. tandfonline.com For example, this compound, along with compounds like trans-dihydromorin and oxyresveratrol, demonstrated significant tyrosinase inhibition. nih.gov The presence of a resorcinol moiety in the A ring and a catechol moiety in the B ring is often associated with potent tyrosinase inhibitory activity.

The prenyl or geranyl groups, although not present in this compound itself, are found in related bioactive flavonoids and can influence activity. u-szeged.hu These lipophilic side chains may enhance the transport of the molecule across cell membranes and sometimes contribute directly to the biological effect. u-szeged.hu

Table 1: Key Structural Moieties of this compound and Their Associated Biological Activities

| Structural Moiety | Associated Biological Activity | References |

| 2'-Hydroxyflavanone Core | Inhibition of DLL4 and NOTCH1, Anti-angiogenic activity | researchgate.netresearchgate.netresearchgate.net |

| Flavanone Skeleton | Tyrosinase inhibition, Anti-inflammatory activity | researchgate.netambeed.cnnih.gov |

| Hydroxyl Groups (positions on A and B rings) | Tyrosinase inhibition, Antioxidant activity | tandfonline.com |

| Resorcinol Moiety (in A ring) | Potent tyrosinase inhibition | |

| Catechol Moiety (in B ring) | Potent tyrosinase inhibition | researchgate.net |

Computational Approaches in this compound SAR Elucidation

In recent years, computational methods have become indispensable tools in drug discovery and for elucidating the SAR of natural products like this compound. unipa.itnih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking offer valuable insights into the interaction between a ligand and its target protein at a molecular level, guiding the synthesis of more effective analogues. mdpi.comsilicos-it.be

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.netwikipedia.org For flavonoids, including this compound analogues, QSAR studies can predict their bioactivity based on various molecular descriptors such as electronic, steric, and hydrophobic properties. dntb.gov.ua These models help in identifying the key structural features that positively or negatively influence the desired biological effect. For instance, a QSAR study on tyrosinase inhibitors revealed that the position of hydroxyl groups on the aromatic rings is a critical factor for their efficacy. tandfonline.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.commdpi.com This method has been employed to study the interaction of this compound with various enzymes. For example, molecular docking studies have been used to investigate the inhibitory effect of this compound on collagenase, an enzyme involved in skin aging. icbcongress.com These studies can reveal the specific binding modes and key amino acid residues involved in the interaction, providing a structural basis for the observed biological activity. bohrium.com Docking studies have also suggested the potential for this compound to inhibit other enzymes, such as beta-ketoacyl acyl carrier protein synthase. suny.edu

Table 2: Computational Studies on this compound and Analogues

| Computational Method | Target/Application | Key Findings/Insights | References |

| Molecular Docking | Collagenase | Investigation of inhibitory effect for anti-aging applications. | icbcongress.com |

| Molecular Docking | Beta-ketoacyl acyl carrier protein synthase | Suggests potential for enzyme inhibition. | suny.edu |

| Molecular Docking | Butyrylcholinesterase (BChE) | Revealed dual binding at catalytic and peripheral sites for coumarin–triazole–isatin hybrids. | mdpi.com |

| QSAR | Tyrosinase Inhibitors | The position of hydroxyl groups on aromatic rings is critical for efficacy. | tandfonline.com |

| Network Pharmacology & Molecular Docking | BV2 microglial cells | Elucidated the protective effect and underlying mechanisms of this compound. | researchgate.net |

Design Principles for Enhanced Biological Efficacy of this compound Analogues

The insights gained from SAR and computational studies provide a rational basis for the design of novel this compound analogues with improved biological efficacy. The goal is to modify the this compound scaffold to enhance its interaction with the target, improve its pharmacokinetic properties, and reduce potential off-target effects.

Key design principles include:

Modification of Hydroxylation Patterns: The number and position of hydroxyl groups are critical. Adding or removing hydroxyl groups at specific positions on the A and B rings can significantly impact activities like tyrosinase inhibition. tandfonline.com For some activities, a 4-substituted B ring is preferred. tandfonline.com

Introduction of Lipophilic Groups: The addition of moieties like prenyl or geranyl groups can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. u-szeged.hu The length and nature of these alkyl chains can be a determining factor in enhancing bioactivity. sci-hub.se

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency or selectivity. For example, the oxadiazole and thiadiazole scaffolds are considered bioisosteric replacements that can be incorporated into drug design. nih.gov

Scaffold Hopping and Hybridization: Creating hybrid molecules that combine the key pharmacophoric features of this compound with other known active scaffolds can lead to novel compounds with dual or synergistic activities.

Table 3: Design Principles for this compound Analogues

| Design Principle | Modification Example | Expected Outcome | References |

| Hydroxylation Pattern Modification | Introduction of a hydroxyl group at the 4-position of the B-ring. | Enhanced tyrosinase inhibitory activity. | tandfonline.com |

| Introduction of Lipophilic Groups | Addition of a prenyl or geranyl side chain. | Increased membrane permeability and potential for enhanced bioactivity. | u-szeged.hu |

| Bioisosteric Replacement | Substitution with oxadiazole or thiadiazole rings. | Altered electronic and steric properties, potentially leading to improved target binding. | nih.gov |

| Hybridization | Combining the flavanone core with other pharmacophores. | Novel compounds with potentially synergistic or multi-target activities. | mdpi.com |

By systematically applying these design principles, researchers can develop a new generation of this compound-based compounds with optimized therapeutic potential for a range of applications.

Preclinical in Vivo Investigations and Translational Research Involving Steppogenin

Efficacy of Steppogenin in Animal Models of Neuroinflammation (e.g., Acute Neuroinflammation)

This compound, a flavanone isolated from plants such as Cudrania tricuspidata and Morus alba L., has demonstrated significant anti-neuroinflammatory effects in preclinical studies. nih.govresearchgate.net Research utilizing animal models of acute neuroinflammation, often induced by lipopolysaccharide (LPS), has provided insights into the compound's potential therapeutic mechanisms. nih.govresearchgate.net

In models using BV2 microglial cells and primary rat microglial cells stimulated with LPS, this compound has been shown to inhibit the production of key pro-inflammatory mediators. nih.govresearchgate.net This includes a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov The underlying mechanism for this effect involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.gov

Furthermore, this compound's anti-neuroinflammatory activity is linked to its ability to modulate critical signaling pathways. nih.govresearchgate.netresearchgate.net Studies have revealed that this compound treatment attenuates the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net Specifically, it inhibits the nuclear translocation of NF-κB and suppresses the phosphorylation of c-Jun NH2-terminal kinase (JNK) and p38 MAPK. nih.govresearchgate.net By downregulating these pathways, this compound effectively curtails the inflammatory cascade in microglial cells, suggesting its potential as a candidate for mitigating neuroinflammation-related conditions. nih.govresearchgate.net

Interactive Data Table: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglial Cells

Anti-tumor and Anti-angiogenic Efficacy of this compound in Allograft Models

Preclinical research has highlighted the potential of this compound as an anti-tumor and anti-angiogenic agent, particularly in allograft models of cancer. nih.govresearchgate.net These studies demonstrate that this compound can suppress tumor growth by targeting pathways crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov

A key mechanism of this compound's action is its dual inhibition of hypoxia-inducible factor-1α (HIF-1α) and Delta-like ligand 4 (DLL4). nih.gov HIF-1α is a transcription factor that becomes stabilized under hypoxic conditions typical of the tumor microenvironment and drives the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govresearchgate.net this compound has been shown to significantly suppress HIF-1α protein levels and its transcriptional activity in tumor cells under hypoxic conditions. nih.gov

Simultaneously, this compound inhibits the activity of DLL4, a protein expressed in endothelial cells that plays a critical role in sprouting angiogenesis through the Notch signaling pathway. researchgate.netnih.gov By inhibiting both HIF-1α in tumor cells and DLL4 in the endothelium, this compound effectively disrupts the angiogenic process. nih.gov This dual inhibition leads to the suppression of endothelial cell proliferation, migration, and sprouting. nih.gov In vivo allograft tumor experiments have confirmed that this anti-angiogenic activity translates to the suppression of tumor growth. nih.gov

Furthermore, research indicates that combining this compound with immune checkpoint inhibitors (ICIs) can enhance the anti-cancer effects in a mouse melanoma allograft model, suggesting a potential role for this compound in combination cancer therapies. researchgate.net

Interactive Data Table: this compound's Anti-Angiogenic and Anti-Tumor Mechanisms

Preclinical Study Design and Reproducibility Considerations for this compound Research

The successful translation of preclinical findings for compounds like this compound into clinical applications hinges on robust study design and the reproducibility of the research. nih.govnih.govnih.gov Preclinical studies are broadly categorized as either exploratory (hypothesis-generating) or confirmatory (hypothesis-testing). nih.gov For this compound research, both types are crucial for building a comprehensive understanding of its therapeutic potential.

Key elements to enhance the quality and reproducibility of preclinical studies on this compound include:

Clear Definition of Research Question: Each study should aim to answer a specific and important scientific question. nih.gov

Rigorous Experimental Design: This includes defining the experimental unit (e.g., a single animal), determining the number of experimental and control groups, and using methods like randomization and blinding to minimize bias. nih.gov

Transparent Reporting: Detailed reporting of the methodology, data analysis, and results is essential for others to be able to scrutinize and replicate the findings. nih.govnih.gov

Relevant Animal Models: The choice of animal models, such as specific allograft models for cancer research or neuroinflammation models, should be well-justified and relevant to the human condition being studied. transcurebioservices.comaltogenlabs.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Integrating PK/PD studies helps in understanding the dose-response relationship and the time course of this compound's effects, which is critical for designing effective efficacy studies. catapult.org.uk

Addressing the "reproducibility crisis" in biomedical research requires a cultural shift towards greater transparency and rigor. nih.gov For this compound research, this means investigators should provide detailed experimental protocols, specify data analysis plans in advance, and ensure auditable records of raw data are maintained. nih.gov By adhering to these principles, the preclinical evidence for this compound's efficacy can be strengthened, paving the way for potential clinical development.

Interactive Data Table: Key Considerations for Preclinical this compound Research

Biosynthetic Pathways and Chemical Synthesis of Steppogenin and Its Derivatives

Plant Biosynthesis of Steppogenin and Precursor Compoundsnih.govmedchemexpress.com

The biosynthesis of this compound in plants is a prime example of metabolic convergence, integrating two major pathways: the shikimate-acetate pathway for the flavonoid core and the isoprenoid pathway for the characteristic prenyl group. nih.gov This hybrid origin is responsible for the diverse structure of the more than 1,000 known prenylated flavonoids. nih.govkyoto-u.ac.jp

The process can be outlined in three main stages:

Formation of the C6-C3-C6 Flavonoid Skeleton : The journey begins with primary metabolites. L-phenylalanine, derived from the shikimate pathway, is converted into 4-coumaroyl-CoA. nih.gov In a key condensation reaction, three molecules of malonyl-CoA (from the acetate pathway) combine with one molecule of 4-coumaroyl-CoA to yield a chalcone backbone, specifically naringenin chalcone. nih.gov This reaction is catalyzed by the enzyme chalcone synthase (CHS). Subsequently, chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone into the flavanone naringenin, which serves as the direct aromatic precursor to this compound.

Formation of the Prenyl Donor : Concurrently, the isoprenoid pathway (either the mevalonate or the MEP pathway) generates the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). kyoto-u.ac.jp DMAPP is the activated prenyl donor required for the subsequent alkylation step. kyoto-u.ac.jp

Prenylation of the Flavonoid Core : The final and defining step is the attachment of the prenyl group from DMAPP to the naringenin core. nih.govkyoto-u.ac.jp This reaction, a biological equivalent of a Friedel-Crafts alkylation, is catalyzed by a specific class of enzymes known as flavonoid prenyltransferases (PTs). nih.govfrontiersin.org These enzymes, often membrane-bound, exhibit regiospecificity, dictating the position of prenylation on the flavonoid ring. kyoto-u.ac.jpmdpi.com For this compound, the prenyl group is attached at the C-6 position of the A-ring of naringenin. Enzymes like SfN8DT-1 from Sophora flavescens have been identified to catalyze prenylation on the A-ring of naringenin, demonstrating the specific enzymatic machinery involved. nih.gov

This biosynthetic route highlights the modular nature of plant secondary metabolism, where established pathways are combined to generate novel and structurally complex molecules.

| Pathway | Key Precursor/Intermediate | Role in this compound Biosynthesis |

| Shikimate Pathway | L-Phenylalanine | Ultimate source of the B-ring and the C3 bridge of the flavonoid skeleton. |

| Acetate-Malonate Pathway | Malonyl-CoA | Source of the three acetate units that form the A-ring of the flavonoid. |

| Phenylpropanoid Pathway | 4-Coumaroyl-CoA | Activated intermediate that condenses with Malonyl-CoA. nih.gov |

| Flavonoid Pathway | Naringenin Chalcone | The initial C6-C3-C6 structure, precursor to the flavanone ring system. |

| Flavonoid Pathway | Naringenin | The direct flavonoid acceptor for the prenyl group. nih.gov |

| Isoprenoid (MVA/MEP) Pathway | Dimethylallyl diphosphate (DMAPP) | The activated five-carbon prenyl group donor. kyoto-u.ac.jp |

Chemical Synthesis Methodologies for this compound

The laboratory synthesis of this compound and its analogues leverages both classical organic chemistry reactions and modern biocatalytic methods, reflecting a continuous drive for efficiency and sustainability.

Total Synthesis Approaches for Steppogeninsioc-journal.cninnovareacademics.in

While a single, multi-step total synthesis of this compound from simple acyclic precursors is not prominently documented, its synthesis is logically approached by constructing the naringenin core first, followed by a targeted prenylation step. This chemo-enzymatic or semi-synthetic strategy is highly effective for many natural products. nih.gov

A plausible and widely used route to the naringenin core involves two key stages:

Chalcone Formation via Claisen-Schmidt Condensation : This reaction forms the C6-C3-C6 backbone by condensing an appropriately substituted acetophenone with a substituted benzaldehyde. mdpi.com To form naringenin chalcone, 2',4',6'-trihydroxyacetophenone is reacted with 4-hydroxybenzaldehyde in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Intramolecular Cyclization : The resulting naringenin chalcone is then cyclized to the flavanone naringenin. This is often achieved by heating the chalcone in an acidic or basic medium, which promotes the intramolecular Michael addition to form the heterocyclic pyranone ring.

With the naringenin core in hand, the final step is the introduction of the prenyl group at the C-6 position. While this can be achieved chemically, it often suffers from a lack of regioselectivity, leading to a mixture of products. A more precise and bio-inspired approach utilizes a flavonoid prenyltransferase enzyme. mdpi.commdpi.com For instance, incubating naringenin with dimethylallyl diphosphate (DMAPP) in the presence of a suitable prenyltransferase, such as those identified from Fusarium globosum or Sophora flavescens, can achieve specific C-prenylation to yield this compound (6-prenylnaringenin). nih.govmdpi.com

Synthesis of this compound Derivatives and Analoguesnih.gov

The synthesis of this compound derivatives is pursued to explore structure-activity relationships and develop novel compounds. The this compound scaffold, with its multiple hydroxyl groups and aromatic rings, offers several sites for chemical modification.

Common strategies for derivatization include:

Alkylation and Acylation of Hydroxyl Groups : The phenolic hydroxyl groups at C-5, C-7, and C-4' are reactive sites for O-alkylation (e.g., using alkyl halides like ethyl iodide) or O-acylation (e.g., using acid chlorides or anhydrides like acetyl chloride). These reactions modify the polarity and hydrogen-bonding capacity of the molecule.

Electrophilic Substitution on Aromatic Rings : The electron-rich nature of the phenolic rings allows for electrophilic substitution reactions. For example, halogenation using reagents like N-bromosuccinimide (NBS) could introduce bromine atoms onto the A or B rings, creating halogenated derivatives.

Modification of the Prenyl Side Chain : The double bond in the prenyl group is a reactive handle for further chemistry. It can undergo reactions such as epoxidation using reagents like meta-chloroperbenzoic acid (m-CPBA), or hydrogenation to form a saturated isopentyl side chain. benthamdirect.com

Suzuki-Miyaura Coupling : To create derivatives with new aryl or heteroaryl groups, the hydroxyl groups could first be converted to a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. eurekaselect.com This would allow the attachment of a wide variety of boronic acids to the flavonoid core.

These synthetic transformations allow for the systematic modification of this compound's structure to generate a library of novel analogues.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry, aimed at designing safer and more sustainable chemical processes, are highly relevant to the synthesis of this compound and other flavonoids.

Key green chemistry considerations include:

Solvent-Free Reactions : The Claisen-Schmidt condensation to produce the chalcone precursor can be performed under solvent-free conditions. mdpi.com A solid-state trituration (grinding) of the solid reactants (acetophenone and benzaldehyde derivatives) with a solid base like NaOH or KOH can efficiently produce the chalcone, eliminating the need for volatile and often hazardous organic solvents. mdpi.com

Use of Greener Solvents : When solvents are necessary, such as in the cyclization of the chalcone or the synthesis of derivatives, greener alternatives are preferred. Dimethyl sulfoxide (DMSO), for example, has been used as a solvent and oxidant for the cyclization of chalcones to flavones and is considered a more environmentally benign option than many chlorinated solvents. mdpi.com

Catalysis over Stoichiometric Reagents : The use of catalysts is a cornerstone of green chemistry. Enzymatic catalysis, using prenyltransferases for the final prenylation step, is a prime example. mdpi.com Enzymes operate under mild conditions (neutral pH, room temperature, aqueous solutions), are highly selective (avoiding the need for protecting groups), and are biodegradable. mdpi.com This contrasts sharply with many traditional chemical methods that may require harsh conditions and produce stoichiometric byproducts.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. While the Claisen-Schmidt condensation itself has good atom economy, subsequent derivatization steps should be chosen carefully to minimize waste. Biocatalytic approaches generally exhibit high atom economy.

By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable, aligning with the modern imperatives of chemical manufacturing.

Future Directions in Steppogenin Research

Unraveling Complex Mechanisms with Omics Technologies

To gain a deeper understanding of how steppogenin works at a molecular level, researchers are turning to a suite of powerful "omics" technologies. biobide.com This approach allows for the large-scale study of biological molecules and can provide a more holistic view of the cellular processes affected by this compound. biobide.comnih.gov

Key Omics technologies and their applications in this compound research include:

Transcriptomics: This technology focuses on analyzing the complete set of RNA transcripts in a cell. metwarebio.commedreport.foundation For this compound, transcriptomics can reveal which genes are turned on or off in response to its presence. For instance, studies have already shown that this compound can inhibit the transcriptional activity of hypoxia-inducible factor-1α (HIF-1α), a key protein involved in cancer progression and angiogenesis. nih.gov Future transcriptomic analyses could identify a broader network of genes regulated by this compound, offering clues to its effects on various signaling pathways. nih.gov

Proteomics: This field investigates the entire set of proteins in a biological sample. metwarebio.commedreport.foundation By applying proteomics, researchers can identify the specific proteins that this compound interacts with or whose expression levels are altered. This is crucial for pinpointing its direct molecular targets. For example, proteomic studies could validate the observed suppression of HIF-1α protein levels and identify other proteins involved in the anti-angiogenic and anti-inflammatory effects of this compound. nih.govresearchgate.net

Metabolomics: This area of study analyzes the complete set of small-molecule metabolites within a cell or organism. metwarebio.commedreport.foundation Metabolomics can provide a snapshot of the metabolic state of cells treated with this compound, revealing changes in key metabolic pathways. This could be particularly insightful for understanding its role in diseases with a metabolic component. nih.gov

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of this compound's mechanism of action, moving from a single target to a systems-level understanding of its effects. metwarebio.comnih.gov This integrated approach will be instrumental in identifying new therapeutic applications and potential biomarkers for treatment response. biobide.com

Advancing Preclinical Testing with Sophisticated Models

To better predict how this compound will behave in the human body, future research will increasingly rely on advanced preclinical models that more accurately mimic human physiology. nih.gov